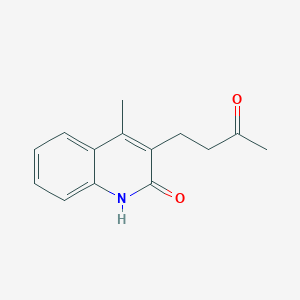
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, also known as PEPA, is a compound that has been widely studied for its potential therapeutic applications. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This results in an increase in the activity of these receptors, leading to the anxiolytic and anticonvulsant effects observed in animal models. Additionally, it has been shown to modulate other ion channels, including voltage-gated calcium channels, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anxiolytic and anticonvulsant effects, as well as effects on ion channels. It has also been shown to have anti-inflammatory and antioxidant effects, suggesting that it may have potential therapeutic applications beyond neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide in lab experiments is that it has been well-characterized and its effects are well-understood. Additionally, it has been shown to have a relatively low toxicity profile, making it a safe compound to work with. However, one limitation is that it has not yet been studied extensively in human clinical trials, so its potential therapeutic applications in humans are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on 4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide. One area of interest is in further exploring its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on ion channels. Finally, there is potential for the development of new derivatives of this compound that could have improved therapeutic properties.
Métodos De Síntesis
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-(2-bromoethyl)piperazine with 2-phenylethylamine, followed by reaction with thiourea to form the carbothioamide group. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the piperazine and phenylethyl groups, as well as the carbothioamide functional group.
Aplicaciones Científicas De Investigación
4-(2-hydroxyethyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and anxiety. It has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may be useful in the treatment of these conditions. Additionally, it has been studied for its potential as a modulator of ion channels, which could have implications for the treatment of other neurological disorders.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-13-12-17-8-10-18(11-9-17)15(20)16-7-6-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBPTKCBGCXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)


![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)


